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Compound of Interest

Compound Name: Asn-Arg

CAS No.: 2478-01-5

Cat. No.: B11932426

Get Quote

The Asn-Arg dipeptide combines a polar, uncharged amide side chain (Asparagine) with a

positively charged guanidinium side chain (Arginine). This unique pairing creates a highly

hydrophilic, cationic molecular unit at physiological pH.[1]

Table 1: Physicochemical Profile of Asn-Arg (NR)
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Property Value / Characteristic Biological Implication

Molecular Weight 288.30 g/mol

Small enough for paracellular

transport; ideal substrate for

PEPT transporters.

Net Charge (pH 7.4) +1

The N-terminal amine (+), C-

terminal carboxyl (-), and Arg

side chain (+) result in a net

positive charge.

Isoelectric Point (pI) ~10.8

Highly basic; retains positive

charge in most biological

compartments (Cytosol pH 7.2,

Lysosome pH 4.5).[1]

Hydropathy Hydrophilic

High water solubility; unlikely

to cross membranes via

passive diffusion; requires

active transport.

Chemical Liability High (Deamidation)

The Arg residue at the n+1

position accelerates the

deamidation of the preceding

Asn.

Part 2: The "Liability Motif" in Biologics & Drug
Design
For researchers engineering monoclonal antibodies (mAbs) or peptide therapeutics, the Asn-
Arg sequence is a critical quality attribute (CQA) to monitor.

Accelerated Deamidation Mechanism
Asparagine residues are prone to non-enzymatic deamidation, forming a cyclic succinimide

intermediate that hydrolyzes into Aspartic acid (Asp) or iso-Aspartic acid (isoAsp). This

modification introduces a negative charge and alters the peptide backbone, potentially

destroying protein function or antigen binding.[1]
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Crucial Insight: The rate of Asn deamidation is heavily influenced by the n+1 residue. Arginine

(Arg) at n+1 significantly accelerates this process compared to neutral residues.

Mechanism: The bulky, positively charged guanidinium group of Arg does not sterically

hinder the attack of the backbone nitrogen on the Asn side-chain carbonyl. Furthermore, the

positive charge may stabilize the transition state or the leaving group (ammonia) through

local electrostatic effects.[1]

Data: Experimental half-lives in model peptides (pH 7.4, 37°C) demonstrate this

acceleration:

Asn-Ala:

Asn-Arg: ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-

inserted">

(approx.[2] 4x faster instability)

Proteolytic Susceptibility
The Asn-Arg motif is often found adjacent to cleavage sites.

Trypsin-like Proteases: Cleave peptide bonds C-terminal to Arginine (R). In a sequence ...-

Asn-Arg-X-..., the bond between Arg and X is the scissile bond. The Asn-Arg dipeptide itself

is the P2-P1 recognition motif.

Furin/Prohormone Convertases: Often recognize polybasic sites (e.g., R-X-K/R-R).[1] Asn-
Arg can appear within these motifs (e.g., Asn-Arg-Arg), directing the maturation of pro-

proteins.

Visualization of the Deamidation Pathway The following diagram illustrates the degradation

pathway of the Asn-Arg motif, highlighting the formation of the succinimide intermediate.
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Figure 1: Mechanism of Asn-Arg Deamidation. The Arg residue accelerates succinimide formation.
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Part 3: Physiological Occurrence & Transport[1][4]
In natural biological systems, Asn-Arg exists primarily as a transient product of protein

catabolism rather than a stored signaling transmitter.

Metabolic Origin
Asn-Arg is generated in the lysosome and extracellular space during the degradation of

proteins containing surface-exposed Asn-Arg sequences.

Source: Proteolysis of N-glycosylated proteins (where Asn is central) or Arg-rich domains.

Fate: It enters the cytosolic pool for hydrolysis by dipeptidases (e.g., Cytosolic Nonspecific

Dipeptidase, CNDP2) into free Asparagine and Arginine.[1]

Membrane Transport (PEPT1/PEPT2)
The absorption of Asn-Arg from the intestinal lumen (dietary) or reabsorption in the kidney

depends on the Solute Carrier 15 (SLC15) family.

PEPT1 (SLC15A1): Low-affinity, high-capacity transporter.[3] Asn-Arg is a substrate, but its

positive charge and hydrophilicity make it a lower affinity substrate compared to

neutral/hydrophobic dipeptides (e.g., Gly-Sar).[1]

PEPT2 (SLC15A2): High-affinity transporter (kidney/brain). PEPT2 is critical for scavenging

cationic dipeptides like Asn-Arg from the glomerular filtrate to prevent loss of nitrogen.

Table 2: Transport Characteristics
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Transporter Tissue Localization Affinity for Asn-Arg Physiological Role

PEPT1
Small Intestine

(Apical)

Moderate (

)

Bulk absorption of

dietary peptides.

PEPT2
Kidney (Proximal

Tubule)

High (

)

Renal reabsorption;

clearance from CSF.

Part 4: Experimental Protocols
For researchers needing to identify or quantify Asn-Arg in biological matrices or stability

studies.

Protocol 1: LC-MS/MS Detection of Asn-Arg
This protocol validates the presence of the dipeptide using Multiple Reaction Monitoring

(MRM).

Reagents:

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Column: C18 Reverse Phase (High aqueous stability required due to polarity).

Workflow:

Sample Prep: Protein precipitation (Methanol 3:1) of plasma/cell lysate. Supernatant dried

and reconstituted in 0.1% FA.

Chromatography: Use a HILIC column (Hydrophilic Interaction Liquid Chromatography) or a

specialized polar-embedded C18 column to retain the hydrophilic Asn-Arg.

MS Settings (Positive Mode):
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Precursor Ion:ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-

star-inserted">

289.2

Product Ion 1 (Quantifier):ngcontent-ng-c3932382896="" _nghost-ng-c706637299=""

class="inline ng-star-inserted">

175.1 (Loss of Asn residue, detection of Arg fragment).

Product Ion 2 (Qualifier):

115.1 (Immonium ion of Asn).

Collision Energy: Optimize between 15–25 eV.

Protocol 2: Accelerated Stability Testing (Deamidation)
To assess if an Asn-Arg motif in a candidate drug is a liability.

Synthesis: Synthesize the peptide fragment containing the Asn-Arg motif (e.g., Ac-G-N-R-G-

NH2).

Incubation: Dissolve peptide (1 mg/mL) in PBS (pH 7.4) and incubate at 37°C.

Sampling: Aliquot at T=0, 2, 5, 10, 20 days. Quench by lowering pH to 3.0 (freezes

succinimide hydrolysis).

Analysis: Analyze via HPLC-UV (214 nm) or LC-MS.

Look for: Appearance of peaks with +1 Da mass shift (Hydrolysis products: Asp/isoAsp) or

-17 Da (Succinimide intermediate).

Calculation: Plot ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline

ng-star-inserted">

vs. Time to determine

and
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.

Visualizing the Experimental Workflow

Figure 2: LC-MS/MS Workflow for Asn-Arg Quantification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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